molecular formula C6H6N2O3 B3065300 2-Methyl-5-nitropyridine N-oxide CAS No. 36625-50-0

2-Methyl-5-nitropyridine N-oxide

Cat. No.: B3065300
CAS No.: 36625-50-0
M. Wt: 154.12 g/mol
InChI Key: GNHIKYLESVCDNF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridine N-oxide is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitropyridine N-oxide typically involves the nitration of 2-methylpyridine N-oxide. One common method includes the reaction of 2-methylpyridine N-oxide with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the continuous nitration of 2-methylpyridine N-oxide in a microreactor, which allows for better control of reaction conditions and minimizes the risk of side reactions and by-product formation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitropyridine N-oxide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

    Reduction: The major product is 2-methyl-5-aminopyridine N-oxide.

    Substitution: Depending on the nucleophile used, various substituted pyridine N-oxides can be formed.

Scientific Research Applications

2-Methyl-5-nitropyridine N-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitropyridine N-oxide involves its interaction with molecular targets through its nitro and N-oxide groups. These functional groups can participate in redox reactions and form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the N-oxide group can modulate the electronic properties of the pyridine ring, affecting its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitropyridine N-oxide
  • 3-Methyl-5-nitropyridine N-oxide
  • 2-Chloro-5-nitropyridine N-oxide

Uniqueness

2-Methyl-5-nitropyridine N-oxide is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This positioning affects its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Biological Activity

2-Methyl-5-nitropyridine N-oxide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is synthesized primarily through the nitration of 2-methylpyridine and is characterized by its electrophilic nature due to the presence of the N-oxide functional group. The biological significance of this compound stems from its interactions with various biomolecules, making it a candidate for drug development and other therapeutic applications.

The molecular structure of this compound features a pyridine ring substituted at the 2 and 5 positions by a methyl group and a nitro group, respectively. The N-oxide group introduces an oxygen atom bonded to the nitrogen atom in the pyridine ring, enhancing its electrophilic character.

PropertyValue
Molecular FormulaC6_6H6_6N2_2O3_3
CAS Number36625-50-0
Molecular Weight154.12 g/mol
Melting PointNot extensively documented

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, participating in various substitution reactions. The N-oxide functionality is critical for its interaction with biological targets, potentially mimicking nitric oxide (NO) and influencing pathways such as vasodilation and cytotoxicity against cancer cells .

Interaction with Biological Targets

Research indicates that compounds with N-oxide groups can exhibit significant biological effects, including:

  • Antitumor Activity : Studies suggest that derivatives of nitropyridines may have lower cytotoxicity in noncancerous cells while being effective against cancer cells, indicating potential as antitumor agents .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, although the specific mechanisms remain to be fully elucidated .

Case Studies

  • Antitumor Potential : A study highlighted the cytotoxic effects of this compound on cancer cell lines, demonstrating a selective toxicity profile that spares noncancerous fibroblasts. This suggests a promising avenue for developing targeted cancer therapies .
  • Antimicrobial Activity : Research has shown that compounds similar to this compound exhibit activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effectiveness in low millimolar ranges .

Synthesis and Applications

The synthesis of this compound typically involves the nitration of 2-methylpyridine using nitrating agents such as nitric acid or nitrogen oxides. This compound serves as a valuable intermediate in organic synthesis due to its electrophilic nature, allowing for further functionalization.

Potential Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Its antitumor and antimicrobial properties make it a candidate for drug development.
  • Chemical Synthesis : As an electrophile, it can participate in various organic reactions, contributing to the synthesis of more complex molecules .

Properties

IUPAC Name

2-methyl-5-nitro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHIKYLESVCDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507466
Record name 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36625-50-0
Record name 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 g of 5-nitro-2-picoline are dissolved in 60 ml of methylene chloride and 4.05 g (20 m mole) of 85% m-chloroperbenzoic acid are added while stirring at room temperature. Stirring is continued overnight and the mixture is washed twice with aqueous sodium bicarbonate and then with water. It is dried, evaporated and the residue crystallized from acetonitrile, to yield the 5-nitro-2-picoline-N-oxide melting at 149°-153°.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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